N-(4-bromo-2-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
Properties
Molecular Formula |
C13H13BrN2O3 |
|---|---|
Molecular Weight |
325.16 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
InChI |
InChI=1S/C13H13BrN2O3/c1-8-6-9(14)2-3-10(8)15-11(17)7-16-12(18)4-5-13(16)19/h2-3,6H,4-5,7H2,1H3,(H,15,17) |
InChI Key |
RZSXNVKVRDVWKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)CCC2=O |
Origin of Product |
United States |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromine atom at the para position of a methyl-substituted phenyl ring and a pyrrolidine-2,5-dione moiety. The molecular formula is with a molecular weight of approximately 268.107 g/mol. Its physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 268.107 g/mol |
| Density | 1.582 g/cm³ |
| Boiling Point | 467.5 °C at 760 mmHg |
| Flash Point | 236.5 °C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer cell proliferation and survival pathways. The presence of the bromine atom may enhance lipophilicity and facilitate cellular uptake, while the pyrrolidine moiety can participate in hydrogen bonding with specific biological targets.
Anti-Cancer Properties
Recent studies have investigated the anti-cancer potential of this compound, particularly against glioblastoma cell lines such as U373 and U87. The compound has shown promising results when conjugated with recombinant human epidermal growth factor (EGF), significantly enhancing its cytotoxic effects on these cancer cells . This suggests a potential role in targeted cancer therapies.
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes that are crucial in cancer metabolism. For instance, it has been shown to modulate the activity of certain kinases involved in signaling pathways that regulate cell growth and apoptosis .
Case Studies and Research Findings
- Study on Glioblastoma : A study highlighted the enhanced cytotoxicity of this compound when used in conjunction with EGF on glioblastoma cell lines . This study emphasizes the potential for developing targeted therapies that utilize this compound.
- Enzyme Interaction Studies : Research indicated that this compound could inhibit key enzymes associated with tumor progression, suggesting its role as a therapeutic agent in cancer treatment .
- Structural Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the bromine substituent and the pyrrolidine structure can significantly alter biological activity, leading to more potent derivatives .
Comparison with Similar Compounds
Research Implications
- Structure-Activity Relationships (SAR) : The 4-bromo-2-methylphenyl group may optimize anticonvulsant efficacy by balancing lipophilicity and steric effects, though experimental validation is needed.
- Metabolic Stability : The 2,5-dioxopyrrolidin-1-yl moiety likely enhances resistance to enzymatic degradation, as observed in analogs with >99% purity .
Preparation Methods
Direct Bromination of 2-Methylaniline
4-Bromo-2-methylaniline is synthesized via electrophilic aromatic bromination of 2-methylaniline. Using bromine (Br₂) in a polar solvent like acetic acid at 0–5°C yields the para-brominated product selectively. Excess bromine must be avoided to prevent di-bromination.
Reaction Conditions
Alternative Route: Nitration Followed by Reduction
For higher regioselectivity, 2-methylnitrobenzene can be brominated at the para position, followed by nitro group reduction using hydrogenation (H₂/Pd-C) or Fe/HCl.
Synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid
Cyclocondensation of Succinic Anhydride with Glycine
Pyrrolidine-2,5-dione (succinimide) is reacted with chloroacetic acid in alkaline conditions to form 2-(2,5-dioxopyrrolidin-1-yl)acetic acid.
Reaction Conditions
Direct Functionalization of Succinimide
Activation of succinimide with NaH in THF, followed by alkylation with ethyl bromoacetate and subsequent hydrolysis, provides the carboxylic acid.
Amide Coupling Strategies
Acid Chloride Method
2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The chloride is then reacted with 4-bromo-2-methylaniline in the presence of a base (e.g., Et₃N).
Reaction Conditions
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), the carboxylic acid is activated for amide formation.
Reaction Conditions
-
Reagents : EDC (1.5 eq), HOBt (1.5 eq), DMF (solvent).
-
Temperature : Room temperature, 12–24 hours.
Optimization and Challenges
Solvent and Base Selection
-
Polar aprotic solvents (DMF, DMSO) enhance reactivity but may complicate purification.
-
Non-polar solvents (DCM, toluene) are preferred for acid chloride methods to minimize side reactions.
Purification Techniques
-
Column chromatography (SiO₂, ethyl acetate/hexane) resolves unreacted starting materials.
-
Recrystallization from ethanol/water mixtures improves purity (>98%).
Comparative Data Table
| Method | Reagents | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N | DCM | 0–25°C | 60–75% | 95% |
| EDC/HOBt | EDC, HOBt | DMF | 25°C | 80–90% | 98% |
| Direct Alkylation | NaH, THF | THF | 80°C | 50–60% | 90% |
Industrial-Scale Considerations
The carbodiimide-mediated method is favored for large-scale production due to higher yields and milder conditions. However, cost constraints may necessitate alternative approaches, such as in situ acid chloride generation .
Q & A
Q. Critical Analytical Techniques :
- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, dioxopyrrolidinyl carbonyls at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 365.05) .
- IR Spectroscopy : Identifies key functional groups (amide C=O stretch ~1680 cm⁻¹, pyrrolidinone C=O ~1720 cm⁻¹) .
Basic: How is the compound typically screened for initial biological activity, and what are common targets based on structural analogs?
Answer:
Initial Screening Protocol :
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts .
- Cell-Based Models : Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination via MTT assay) .
Q. Common Targets from Analogs :
- Inflammatory Pathways : COX-2 inhibition observed in analogs with brominated aryl groups .
- Kinase Modulation : Pyrimidine-containing analogs (e.g., ) show affinity for tyrosine kinases .
Advanced: What strategies can be employed to optimize the coupling reaction between the brominated aryl amine and dioxopyrrolidinyl acetic acid derivative to enhance yield?
Answer:
Optimization Strategies :
- Solvent Selection : Replace DMF with dichloromethane (DCM) to reduce side reactions; yields improved from 65% to 82% in analogous syntheses .
- Catalyst Screening : Test alternative coupling agents (e.g., DCC/DMAP vs. EDCI/HOBt) to minimize racemization .
- Temperature Control : Lower reaction temperature (0–5°C) stabilizes reactive intermediates, monitored via TLC .
- Additive Use : Molecular sieves absorb generated water, shifting equilibrium toward product formation .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Answer:
Methodological Approaches :
-
Comparative SAR Analysis :
Analog Substituent Biological Activity Reference N-(4-chloro-2-methylphenyl) Cl instead of Br Reduced COX-2 inhibition (IC₅₀ = 12 μM vs. 8 μM) N-(3-nitro-4-methylphenyl) NO₂ electron-withdrawing group Enhanced kinase binding (Kd = 0.4 μM) -
Dose-Response Curves : Replicate assays across multiple concentrations to rule out false positives/negatives .
-
Metabolic Stability Testing : Assess liver microsome stability to identify pharmacokinetic confounders .
Advanced: What computational methods are suitable for predicting the binding interactions of this compound with enzymatic targets?
Answer:
Computational Workflow :
Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR), prioritizing poses with hydrogen bonds to dioxopyrrolidinyl carbonyls .
MD Simulations (GROMACS) : Validate stability of ligand-receptor complexes over 100 ns; analyze RMSD (<2 Å indicates stable binding) .
Free Energy Calculations (MM/PBSA) : Estimate binding affinity (ΔG) to rank target selectivity .
Q. Key Findings from Analog Studies :
- Bromine’s hydrophobic bulk enhances van der Waals interactions in hydrophobic enzyme pockets .
- Dioxopyrrolidinyl groups stabilize binding via water-mediated hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
